molecular formula C15H12FN5O3 B4372684 3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4372684
M. Wt: 329.29 g/mol
InChI Key: QIVBFVKGEHUPRJ-UHFFFAOYSA-N
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Description

3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features both imidazole and pyrazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common synthetic routes include:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atom and other substituents on the aromatic ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its combination of imidazole and pyrazole rings, along with the presence of a fluorine atom. This combination of features can result in unique biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[(3-fluoro-4-imidazol-1-ylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O3/c1-20-7-10(15(23)24)13(19-20)14(22)18-9-2-3-12(11(16)6-9)21-5-4-17-8-21/h2-8H,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBFVKGEHUPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)N3C=CN=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
3-{[3-FLUORO-4-(1H-IMIDAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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